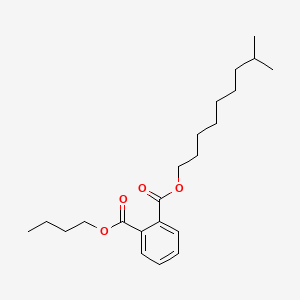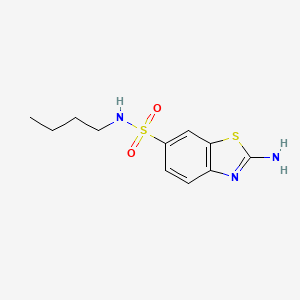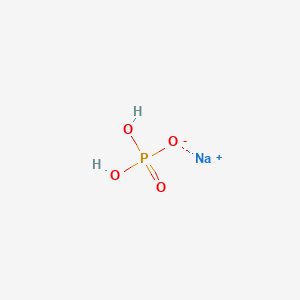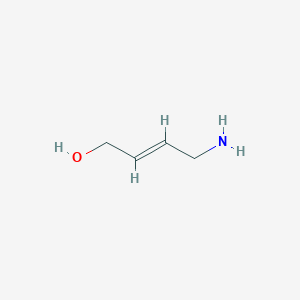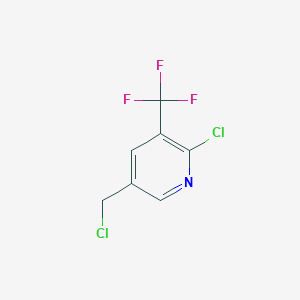
2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H4ClF2N . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
A process for the production of 2-chloro-5-chloromethylpyridine has been described starting from 6-hydroxynicotinic acid. The 6-hydroxynicotinic acid is reacted with an acid chloride to give 6-hydroxynicotinoyl chloride, which is then hydrogenated catalytically with hydrogen to give 6-hydroxynicotinaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with chlorine and trifluoromethyl groups attached to it .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a refractive index of 1.492 and a density of 1.368 g/mL at 25 °C .Mécanisme D'action
The mechanism of action of 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine is not fully understood. However, studies have shown that this compound can act as an electrophile, which can react with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions and organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can cause skin and eye irritation upon contact. It is also toxic when ingested or inhaled and can cause respiratory and gastrointestinal problems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine in lab experiments is its unique chemical properties. This compound can act as an electrophile, which makes it useful in various chemical reactions and organic synthesis. However, its toxicity and potential health hazards make it challenging to handle and work with in the lab.
Orientations Futures
There are several future directions for the research and application of 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine. One potential area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the exploration of its potential applications in medicinal chemistry and materials science.
In conclusion, this compound is a unique chemical compound with a wide range of applications in scientific research. Its electrophilic properties make it useful in various chemical reactions and organic synthesis, but its toxicity and potential health hazards require careful handling and use in the lab. Further research is needed to explore its potential applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in the preparation of pyridine derivatives.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)6(9)13-3-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYQUIGRBJXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887707-33-7 | |
| Record name | 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887707-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3431117.png)
![3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3431120.png)

![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B3431140.png)
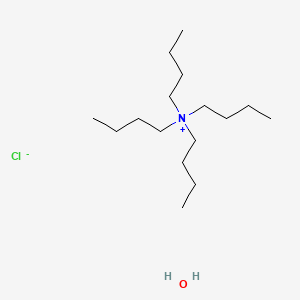
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3431164.png)

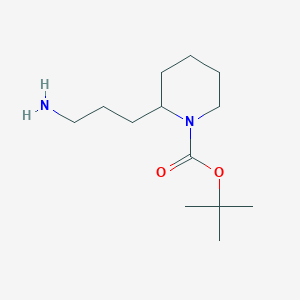
![Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate](/img/structure/B3431195.png)
![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B3431196.png)
